2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)
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Overview
Description
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) is an organic compound characterized by the presence of two chlorophenol groups connected through a bis(methylene) bridge to a hydroxyphenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) typically involves the reaction of 4-chlorophenol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the electrophilic carbon of formaldehyde, forming a methylene bridge .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous stirring and controlled temperature to facilitate the reaction and prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorophenol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted phenols and other derivatives.
Scientific Research Applications
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) involves its interaction with various molecular targets. The hydroxyl and chlorophenol groups can form hydrogen bonds and interact with enzymes and proteins, affecting their function. The compound can also undergo redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): Similar structure but with methyl groups instead of chlorine.
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): Another similar compound with different substituents.
Uniqueness
The presence of chlorophenol groups in 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) imparts unique chemical properties, such as increased reactivity and potential antimicrobial activity, distinguishing it from other similar compounds .
Properties
CAS No. |
83142-86-3 |
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Molecular Formula |
C20H16Cl2O3 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C20H16Cl2O3/c21-16-4-6-18(23)14(10-16)8-12-2-1-3-13(20(12)25)9-15-11-17(22)5-7-19(15)24/h1-7,10-11,23-25H,8-9H2 |
InChI Key |
KHRQPCXNZAACGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CC2=C(C=CC(=C2)Cl)O)O)CC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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